Product packaging for D-Idose(Cat. No.:CAS No. 5978-95-0)

D-Idose

Cat. No.: B119055
CAS No.: 5978-95-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-YIDFTEPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Idose as a Monosaccharide within the Aldohexose Series

This compound is classified as a monosaccharide, the simplest form of carbohydrate, characterized by its single sugar unit. It belongs specifically to the aldohexose series, indicating that it possesses six carbon atoms and an aldehyde functional group at one end of its linear chain fishersci.dkwikipedia.orgwikipedia.org. Its molecular formula is C₆H₁₂O₆, and its molecular weight is approximately 180.16 g/mol wikipedia.orgnih.govguidetopharmacology.org.

Aldohexoses, in their linear form, feature four chiral centers, leading to a total of 16 possible stereoisomers, comprising eight pairs of enantiomers. This compound is one of these eight D-aldohexoses, distinguished by the configuration at its penultimate carbon (C5) nih.gov. It exhibits specific epimeric relationships with other aldohexoses: it is a C3 epimer of D-altrose and a C2 epimer of D-gulose nih.gov. Furthermore, L-Idose is recognized as a C5 epimer of D-glucose.

A notable characteristic of this compound is its inherent instability in aqueous solutions, a property attributed to its unique conformational behavior nih.govguidetopharmacology.org. Its most unstable chair conformation positions all hydroxyl groups in axial orientations, contributing to its high reactivity and lability nih.govguidetopharmacology.org. This conformational flexibility sets this compound apart from many other aldohexopyranosides nih.gov.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O₆ fishersci.dkwikipedia.orgguidetopharmacology.org
Molecular Weight180.16 g/mol fishersci.dkwikipedia.orgguidetopharmacology.org
ClassificationMonosaccharide, Aldohexose fishersci.dkwikipedia.orgwikipedia.org
Number of Carbons6 fishersci.dkwikipedia.org
Functional GroupAldehyde fishersci.dkwikipedia.org
Stereocenters5 nih.gov
D/L ClassificationD-sugar (based on C5 configuration) nih.gov
Stability in WaterHighly unstable; requires precursors nih.govguidetopharmacology.org

Table 2: Epimeric Relationships of this compound

Epimer RelationshipRelated SugarCarbon PositionSource
C3 EpimerD-AltroseC3 nih.gov
C2 EpimerD-GuloseC2 nih.gov
C5 Epimer (L-Idose)D-GlucoseC5

This compound within the Context of Rare Sugar Research

This compound is categorized as a "rare sugar," a term applied to monosaccharides and their derivatives that are either absent in nature or exist in extremely limited quantities. Unlike common sugars such as D-glucose, D-galactose, and D-mannose, which are abundant in natural systems, this compound is not typically found in its free form.

Despite its scarcity, this compound is a component of several important complex biomolecules. It is found within glycosaminoglycans (GAGs), such as dermatan sulfate (B86663) and heparan sulfate, where it often appears as its oxidized derivative, L-iduronic acid guidetopharmacology.org. It has also been identified as a component of the O-antigen in certain gram-negative bacteria, including Escherichia coli, playing a role in the recognition and interaction of these molecules with other cells and proteins fishersci.dkwikipedia.org.

Research into rare sugars is driven by the conviction that even compounds found in trace amounts in nature may possess significant biological functions or useful applications. The advent of modern enzymatic and chemical synthesis methods has revolutionized the availability of many rare sugars, including this compound, making their properties and potential applications more accessible for study.

Historical Context and Significance of this compound Research

The study of carbohydrates has a rich history, marked by foundational discoveries such as Emil Fischer's pioneering work on glucose synthesis in the late 19th century guidetopharmacology.org. Within this broader context, this compound has historically presented unique challenges to researchers due to its inherent instability and low natural abundance nih.gov. This necessitated the development of sophisticated synthetic routes to obtain sufficient quantities for investigation.

A cornerstone of this compound synthesis has been the Kiliani reaction, which allows for the elongation of D-glucose to produce heptonic acid intermediates, including D-ido-heptonate nih.gov. This multi-step chemical synthesis often involves the use of protective groups, such as isopropylidene (acetonide) protection, which are crucial for stabilizing reactive intermediates and enabling selective functionalization nih.gov. For instance, the conversion of D-sorbose to this compound via xylose isomerase is known to be impractical for large-scale production due to an unfavorable equilibrium, underscoring the importance of chemical synthesis methods.

This compound serves as a valuable building block in the synthesis of complex carbohydrates and glycosides, with its unique structure enabling the creation of various derivatives for biochemical research and industrial applications nih.gov. It is a precursor for synthesizing other rare sugars and their derivatives, such as D-iduronic and D-idonic acids nih.gov. Recent research has further highlighted its significance, with studies exploring its role in the synthesis of glycosaminoglycans and its observed anti-proliferative activity, as well as its growth inhibitory effects on organisms like the nematode Caenorhabditis elegans nih.govguidetopharmacology.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₂O₆ B119055 D-Idose CAS No. 5978-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-YIDFTEPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-95-0
Record name D-idose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereochemical Complexity and Conformational Dynamics of D Idose

Advanced Stereochemical Relationships within the D-Idose Molecule

The stereochemistry of this compound is defined by the configurations of its chiral centers, which dictate its relationships with other monosaccharides. As a D-sugar, its configuration at the penultimate carbon (C5) is to the right in a Fischer projection masterorganicchemistry.comlibretexts.org.

Epimeric Relationship with D-Glucose

While this compound and D-glucose are both D-aldohexoses, they are not epimers. Epimers are stereoisomers that differ in configuration at only one specific chiral carbon atom brainly.compearson.combyjus.com. This compound and D-glucose, however, exhibit configurational differences at multiple chiral centers, specifically at C2, C3, and C4 utsunomiya-u.ac.jp. Therefore, this compound and D-glucose are classified as diastereomers, which are stereoisomers that are not mirror images of each other brainly.com. It is notable that L-idose is the C5 epimer of D-glucose quora.com.

Configurational Distinctions at Chiral Centers

This compound and D-glucose possess distinct configurations at their chiral centers (C2, C3, C4, C5). The absolute configurations (R/S nomenclature) for these two aldohexoses highlight their differences:

Table 1: Configurational Distinctions at Chiral Centers (R/S)

CompoundC2C3C4C5
This compound(R)(S)(S)(S)
D-Glucose(R)(R)(R)(S)

Data compiled from vaia.com.

As shown in Table 1, this compound differs from D-glucose in the configurations at C3 and C4. For instance, this compound has an (S) configuration at C3 and C4, while D-glucose has an (R) configuration at these positions vaia.com. The D-designation for both sugars is determined by the (S) configuration at C5 masterorganicchemistry.comvaia.com.

Intrinsic Conformational Flexibility of D-Idopyranose

The pyranose (six-membered ring) form of this compound, D-idopyranose, exhibits significant conformational flexibility, a characteristic that sets it apart from many other aldopyranoses like D-glucose tandfonline.com. This flexibility arises from the arrangement of its hydroxyl groups, which can lead to a delicate balance between different chair and non-chair conformations.

Analysis of Chair and Non-Chair Conformations

Pyranose rings typically adopt chair conformations (designated ⁴C₁ and ¹C₄) as their most stable forms, but they can also interconvert into less stable boat (B), skew (S), and half-chair (H) conformations glycopedia.euuni-kiel.de. While D-glucopyranose strongly favors the ⁴C₁ chair conformation where all bulky substituents are equatorial, D-idopyranose displays a more complex conformational landscape glycopedia.euuni-kiel.de.

For α-D-idopyranose, the ¹C₄ conformation is often found to be the lowest energy conformer, or at least significantly populated, in contrast to the dominant ⁴C₁ conformation of D-glucose tandfonline.comglycopedia.eutandfonline.com. This unusual preference means that D-idopyranose can exist primarily in a conformation where the largest group, the C6 -CH₂OH group, is in an axial position, which is atypical for most aldopyranoses chegg.comvaia.com.

Computational studies using various force fields and ab initio methods have explored the conformational preferences of D-idopyranose. For instance, some studies indicate that for α-D-idopyranose, the ¹C₄ conformer is the lowest in energy, while for the β-anomer, the ⁴C₁ conformer is lowest tandfonline.comtandfonline.com. Other research, particularly employing MM3(92), has even reported twist (e.g., °S₂) conformers as having the lowest energy for α-D-idopyranose tandfonline.com.

Role of 1,3-Diaxial Interactions in Conformational Preference

1,3-Diaxial interactions are steric repulsions that occur between two axial substituents on a cyclohexane-like ring (such as a pyranose ring) that are separated by one carbon atom numberanalytics.comnumberanalytics.com. These interactions generally destabilize a conformation, making equatorial positions for substituents energetically more favorable uni-kiel.defiveable.melibretexts.org.

In the case of D-idopyranose, its unique stereochemistry leads to a situation where minimizing 1,3-diaxial interactions is not as straightforward as in D-glucose. For example, in D-glucose, the ⁴C₁ conformation places all hydroxyl groups and the -CH₂OH group in equatorial positions, effectively minimizing 1,3-diaxial strain uni-kiel.de. However, due to the specific configuration of hydroxyl groups in this compound, adopting a conformation that places the bulky -CH₂OH group axially might actually alleviate more significant 1,3-diaxial interactions elsewhere in the molecule, or the alternative equatorial conformation might introduce even greater strain chegg.comvaia.com. This delicate balance contributes to its observed conformational flexibility and the significant population of conformers with axial substituents.

Stability and Interconversion of Pyranose Conformers

The energy differences between the various conformers of D-idopyranose are often small, allowing for the significant population and observation of multiple forms in solution uni-kiel.denih.gov. This contrasts sharply with D-glucose, where the energy difference between its two chair conformations (⁴C₁ and ¹C₄) is substantial (approximately 25 kJ/mol), making the ⁴C₁ conformer overwhelmingly dominant uni-kiel.de.

For D-idopyranose, the relatively low energy barrier for interconversion between chair and even some non-chair forms is a key aspect of its conformational dynamics. Density functional theory (DFT) calculations have investigated the interconversion pathways of α-L-idose (which would have analogous conformational behavior to this compound in terms of ring puckering, though with inverted chiral centers). These studies identified several ring interconversion paths and their transition state structures, such as transitions from the ⁴C₁ chair to boat (B₃,₀) or skew (¹S₃) conformations nih.gov.

Table 2: Relative Energies of D-Idopyranose Conformers (Example from Computational Studies)

Conformer (α-D-Idopyranose)Relative Energy (kJ/mol) (Dowd et al., MM3 (92)) tandfonline.comRelative Energy (kJ/mol) (GMMX/MM3) tandfonline.comtandfonline.com
°S₂0.00 (lowest energy)-
¹C₄0.75Lowest (MMFF), Higher (GMMX/MM3) tandfonline.comtandfonline.com
⁴C₁2.30Lowest (GMMX/MM3*) tandfonline.comtandfonline.com

Note: Different computational methods and anomers can yield varying relative energies and preferred conformers. The table presents selected findings.

Further computational analysis indicates that conformers like ⁴C₁, ²S₀, and B₃,₀ can have similar energies, while others, such as ¹S₃, may have higher energies nih.gov. The most plausible ring interconversion pathway for α-L-idopyranose (and by extension, D-idopyranose) has been suggested to occur between the ⁴C₁ and B₃,₀ conformations, potentially via an E₃ envelope transition state, with an energy barrier of approximately 5.21 kcal/mol (21.8 kJ/mol) nih.gov. This relatively low energy barrier facilitates the rapid interconversion of D-idopyranose between its various populated conformations in solution.

Conformational Behavior of D-Idofuranose Forms

This compound can exist in various tautomeric forms, including both pyranose (six-membered ring) and furanose (five-membered ring) structures unimo.it. While pyranose forms are generally dominant for most aldohexoses in solution, the furanose forms of this compound also exhibit specific conformational behaviors. Studies on furanose-containing mono- and oligosaccharides, including D-Idofuranose, have shown that the furanose ring often adopts specific puckering conformations, such as envelope or twist forms cdnsciencepub.comresearchgate.net. For instance, the furanose rings of 3-deoxy-ribo and lyxo derivatives preferentially exist in an envelope conformation where C4 is displaced from the ring plane cdnsciencepub.com. The conformational analysis of the furanose ring, based on internal dihedral angles and deviation from planarity, has revealed pseudorotational phase angles and maximum puckering amplitudes, indicating conformations close to a ³T₂ form where C2 and C3 deviate from the plane through C1/C4/O4 researchgate.net. The substitution of various endo and exo groups on C3 appears to have only a minor influence on the conformational preference of the parent furanose cdnsciencepub.com.

Computational and Spectroscopic Investigations of this compound Conformation

The complex conformational landscape of this compound has been extensively investigated using a combination of experimental spectroscopic techniques and advanced computational methods. These approaches provide complementary insights into its solution-state dynamics and solid-state structures.

Nuclear Magnetic Resonance (NMR) Studies in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state composition and conformation of carbohydrates unimo.itacs.org. For this compound, NMR studies have been crucial in understanding its tautomeric equilibria and conformational preferences in solution. All six possible tautomers of D-[1-¹³C]aldohexoses in ²H₂O solutions have been detected by ¹³C NMR at 30°C, with this compound being notable for having a detectable open-chain form (0.8%) unimo.it.

NMR experiments, including one- and two-dimensional techniques, have been employed to investigate the solution composition and conformation of this compound acs.org. Three-bond (vicinal) ¹H-¹H spin-couplings (³J_H,H_) are particularly informative, as their values differ in the α- and β-D-idopyranoses, indicating distinct conformational equilibria nih.gov. For instance, typical ³J_H,H_ values of 7–9 Hz indicate a diaxial coupling associated with a β-configuration, while 2–4 Hz suggests an equatorial–axial coupling of α-anomers unimo.it. Studies on methyl α- and β-L-idopyranosides have shown that predicted ³J_H,H_ values trend with NMR measurements made on the D isomers, providing insights into puckering and anomeric configuration nih.gov. Low-temperature NMR experiments have also been utilized to slow down conformational exchange in six-membered rings, allowing for the determination of thermodynamic and kinetic features of dynamic equilibria csic.es.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides direct information on the solid-state structure and conformation of this compound derivatives. While this compound itself tends to form amorphous solids, high-quality crystals of its derivatives have been successfully analyzed mdpi.com. For example, the crystal and molecular structure of 3-chloro-3-deoxy-1,2;5,6-di-O-isopropylidene-β-D-idofuranose has been determined using X-ray data, confirming the site of halogenation and its stereospecific inversion cdnsciencepub.com. This study revealed that the furan (B31954) ring in this derivative adopts an envelope conformation with C4 displaced from the mean plane cdnsciencepub.com.

Another X-ray diffraction analysis of methyl-4,6-O-benzylidene-β-D-idopyranoside (a this compound derivative) revealed the presence of two independent molecules within the asymmetric unit, differing slightly in their phenyl ring conformations mdpi.com. This technique has been instrumental in confirming the absolute configuration of specific carbons, such as C2 and C3, validating the idopyranoside structure by showing their opposite configuration compared to D-galactose mdpi.com.

Quantum Mechanical Modeling and Density Functional Theory (DFT) in Conformational Analysis

Quantum Mechanical (QM) modeling, including Density Functional Theory (DFT), plays a vital role in understanding the conformational energy landscape of carbohydrates, especially for flexible molecules like this compound csic.es. These computational methods allow for the calculation of molecular properties and the prediction of stable conformations and energy barriers between them. DFT periodic calculations, for instance, have been used to support findings from X-ray crystallography regarding cohesive and interaction energies in halogenated sugar derivatives mdpi.com. QM level computational methods, often combined with NMR data, are employed to investigate the conformational behavior of this compound and glucose-like glycomimetics csic.es. Ab initio calculations can also provide insights into ring puckering dynamics, particularly for uronate monosaccharides researchgate.net.

Molecular Dynamics Simulations of this compound Ring Systems

Molecular Dynamics (MD) simulations offer a direct atomic-resolution view of biomolecular dynamics and thermodynamics, providing insights into the conformational heterogeneity and ring puckering contributions of glycans mdpi.com. For this compound, MD simulations are particularly valuable due to its significant conformational flexibility, which makes experimental studies challenging nih.gov.

MD simulations have been used to characterize the ring puckering thermodynamics of pyranose monosaccharides, including this compound, demonstrating that force fields like CHARMM can reliably model ring puckering and accurately capture the subtle balance between ⁴C₁ and ¹C₄ chair conformations mdpi.com. Studies using explicit solvent MD simulations have shown that the α- and β-anomers of methyl L-idopyranosides exhibit different puckering exchange rates and free energies, with the α-anomer undergoing ¹C₄↔⁴C₁ exchange at a rate of 20 μs⁻¹ and the β-anomer at 1 μs⁻¹ nih.gov. The slower kinetics and restricted pseudorotational profile of the β-anomer have been attributed to water occupying a cavity bounded by the anomeric 1-O-methyl and the C6 hydroxymethyl groups nih.gov.

Furthermore, MD simulations have explored the influence of polarizable force fields on the ring dynamics of aldohexoses, including this compound acs.org. While inclusion of polarization can enhance the sampling of ring conformations and lower energy barriers between ⁴C₁ and ¹C₄ forms, some studies have noted discrepancies with experimental results, suggesting areas for force field refinement acs.orgacs.org. Microsecond-timescale MD simulations, often coupled with enhanced sampling methods, have been employed to study the conformational features of the complete series of D-aldohexoses, including this compound, in explicit water and DMSO researchgate.net.

Advanced Synthetic Strategies and Chemical Transformations of D Idose

De Novo Synthesis Methodologies

De novo synthesis approaches for D-idose aim to construct the sugar molecule from simpler starting materials, often involving carbon chain elongation or stereochemical inversions.

Table 1: Kiliani Reaction Outcome from D-Glucose

Starting MaterialReagentProducts (Ratio)Isolation MethodEnriched Ratio (if applicable)Overall Yield (Kiliani step)
D-GlucoseSodium CyanideSodium D-ido-heptonate : L-gluco-heptonate (1:4) wikipedia.orgCadmium Salt Crystallization wikipedia.org3:1 (D-ido:L-gluco) wikipedia.org~20% (D-ido-heptonate)

A practical and efficient route for synthesizing this compound, as well as its related derivatives D-iduronic acid and D-idonic acid, involves the use of ido-heptonic acid precursors wikipedia.org. This synthetic strategy commonly employs isopropylidene protection of the hydroxyl groups, followed by a crucial C6-C7 bond cleavage via Shing silica (B1680970) gel-supported periodate (B1199274) oxidation wikipedia.org. Depending on the desired product, selective reduction at C1 and/or C6 is then performed wikipedia.org. A notable example involves the synthesis of this compound from ido-heptonic acid through a sequence of sodium borohydride (B1222165) reduction and subsequent hydrolysis nih.gov. The C2 symmetry inherent in the ido-motif allows for flexibility, as the aldehyde group of this compound can originate from either the C1 or C6 position of the ido-heptonic acid precursor wikipedia.org. Furthermore, efficient inversion of the C2 configuration in gluco-heptonic acid precursors can lead to the unambiguous synthesis of D-ido targets without the need for diastereomer separation wikipedia.org. A specific pathway demonstrates the conversion of an ido-heptonic acid derivative (e.g., its triacetonide) into a diol, followed by reduction to a triol with sodium borohydride, and subsequent periodate cleavage to an aldehyde wikipedia.org. The final hydrolysis of the acetonide protecting groups then liberates this compound, with reported yields as high as 97% from the triol intermediate wikipedia.org.

Selective hydrolysis of protected intermediates represents an effective strategy for the synthesis of this compound, with documented yields exceeding 76% nih.gov. The strategic use of protecting groups, particularly isopropylidene acetals, is fundamental for stabilizing reactive intermediates throughout the synthetic pathway . For instance, the triacetonide derivative of ido-heptonic acid can be synthesized and subsequently subjected to controlled hydrolysis . A common method involves the use of acetic acid/water/methanol (B129727) mixtures to selectively remove the terminal acetonide, thereby yielding a diol intermediate . This protective group strategy is vital not only for facilitating specific chemical transformations but also for enabling the long-term storage of labile intermediates . The efficient release of free this compound can be achieved through the hydrolysis of acetonides, for example, by utilizing DOWEX® resin, which has been shown to afford this compound in 97% yield from a triol precursor .

Table 2: Yields from Selective Hydrolysis of Protected Intermediates

Intermediate TypeReagent for HydrolysisYield of this compoundReference
Protected IntermediatesNot specified>76% nih.gov
Triol DiacetonideDOWEX® resin97% wikipedia.org

This compound is recognized as a C-5 epimer of D-glucose nih.gov. While enzymatic approaches, such as the use of xylose isomerase to convert D-sorbose into this compound, have been investigated, the unfavorable equilibrium (97:3 favoring D-sorbose) renders this method impractical for large-scale production of this compound wikipedia.org. Consequently, chemical synthesis remains the predominant viable route for obtaining significant quantities of this compound .

A patented method describes the synthesis of idose derivatives through the isomerization of a pre-functionalized carbohydrate precursor nih.gov. This isomerization is conducted in a polar aprotic solvent under basic conditions, effectively facilitating epimerization at the C5 position nih.gov. For example, a D-glucose-derived substrate can be transformed into this compound derivatives with reported yields ranging from 68% to 72% over a reaction period of 12 to 24 hours nih.gov.

Furthermore, a substituent-directed strategy, initially optimized for L-hexoses but adaptable for this compound, involves a Bu₃SnH-mediated radical pathway from D-glucuronides nih.gov. This method incorporates specific directing groups, such as a β-fluoro group at the anomeric position and a C6 methoxycarbonyl group, to achieve stereoselective outcomes nih.gov. Structural insights into idose conformational flexibility have also been gained through studies involving benzylidene acetal-protected 3-O-acyl-β-D-idopyranosides, which undergo Lewis acid-catalyzed C7 epimerization accompanied by a 4C1 to 1C4 ring inversion.

The Paulsen acetoxonium rearrangement provides an efficient pathway for the synthesis of this compound. This method involves the transformation of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose using antimony(V) chloride (SbCl₅), followed by deacetylation to yield this compound. This approach is particularly advantageous as it allows for the preparation of peracetylated idose in as few as two steps from readily available glucose precursors, thereby circumventing more lengthy and complex synthetic procedures. Pioneering work by Hans Paulsen and collaborators extensively explored the utility of carboxonium compounds in carbohydrate chemistry, including the specific acetoxonium rearrangement of D-glucose to this compound. This "almost forgotten" but effective method is also applicable to the synthesis of benzaldehyde-functionalized idose and talose derivatives.

Stereoselective Epimerization of D-Glucose

Directed Synthesis of this compound Derivatives

This compound is a valuable precursor for the synthesis of complex carbohydrates and various glycosides, enabling the creation of derivatives with diverse applications in biochemical research and industry . Its unique stereochemical features make it an attractive building block.

A primary application of this compound derivatives lies in the synthesis of glycosaminoglycan (GAG) oligosaccharides. The preparation of selectively protected D-iduronic acid (IdoA) and this compound building blocks is particularly challenging due to the limited commercial availability of L-iduronic acid/L-idose and the intricate requirements for stereoselective glycosidic bond formation and precise protecting group strategies.

Specific strategies for directed synthesis include the free radical reduction of the C-5 bromide of protected D-glucuronic acid derivatives to produce L-ido derivatives, where the stereoselectivity is influenced by the anomeric substituent. Another substituent-directed approach, adaptable for this compound derivatives, employs a β-fluoro group at the anomeric position and a methoxycarbonyl substituent at C-5 (or C-6) to optimize selectivity for L-hexose products nih.gov.

Insights into the conformational flexibility of idose, which is unique among aldohexoses, are gained from studies on benzylidene acetal-protected 3-O-acyl-β-D-idopyranosides. These compounds undergo Lewis acid-catalyzed C7 epimerization coupled with a 4C1 to 1C4 ring inversion, providing fundamental structural understanding.

Emerging chemoenzymatic synthesis methods are also being explored. Engineered variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) are utilized to synthesize aldose carbohydrates, including this compound and its derivatives, from simple aldehydes such as formaldehyde (B43269) and glycolaldehyde (B1209225) through sequential biocatalytic aldol (B89426) additions. This enzymatic approach offers new avenues for the preparation of this compound and its structurally defined derivatives.

Glycoside Synthesis and Glycosylation Strategies

Glycoside synthesis involving this compound is a critical area, as this compound-type glycosides exhibit various biological activities, including roles as anticoagulant and anti-infection agents scite.airesearchgate.net. The formation of glycosidic bonds, which link a saccharide (donor) to another molecule (acceptor), is a fundamental transformation in carbohydrate chemistry beilstein-journals.org. This process typically requires the activation of a glycosylating agent to create an electrophilic species that then couples with a nucleophilic acceptor .

A practical method for preparing benzoyl-protected allyl and benzyl (B1604629) α-D-idopyranosides, as well as D-idopyranosyl trichloroacetimidate, from 1,2,3,4,6-penta-O-acetyl-α-D-idopyranose has been described. These derivatives can be synthesized on a multi-gram scale with simple chromatographic purification scite.ai. Thioglycosides, which are glycosides with enhanced stability against acid-mediated or enzymatic hydrolysis, are particularly relevant in glycobiology and drug development scite.airesearchgate.net. Efficient preparations of thioglycoside derivatives of L-Idose and L-Iduronic acid have been reported, demonstrating their utility as glycosyl donors in the synthesis of heparin disaccharides researchgate.net.

Formation of Rare Sugar Precursors (e.g., D-Iduronic and D-Idonic Acids)

This compound serves as a vital precursor for synthesizing other rare sugars, notably D-Iduronic acid and D-Idonic acid, which possess distinct properties and biochemical applications researchgate.netnih.gov. The synthesis of these compounds often leverages selective oxidation and reduction reactions.

D-Iduronic acid can be efficiently synthesized from this compound through selective oxidation at the C6 position. For instance, oxidation of protected this compound using silica gel-supported sodium periodate (NaIO₄) in dichloromethane (B109758) yields protected D-Iduronic acid with high efficiency (89% yield) nih.gov. Subsequent hydrolysis removes the acetonide protecting groups .

D-Idonic acid is formed through the selective reduction of D-Iduronic acid derivatives. For example, sodium borohydride (NaBH₄) at 0°C can selectively reduce the aldehyde group of protected D-Iduronic acid to yield methyl D-Idonate in 63% yield nih.gov. This highlights the strategic manipulation of oxidation states to access different rare sugar precursors from this compound.

The following table summarizes key synthesis reactions for D-Iduronic and D-Idonic acids from this compound precursors:

Precursor CompoundReagent/ConditionsProduct CompoundYieldReference
Protected this compoundSiO₂-NaIO₄, CH₂Cl₂Protected D-Iduronic Acid89% nih.gov
Protected D-Iduronic AcidNaBH₄, MeOH, 0°CMethyl D-Idonate63% nih.gov

Selective Oxidation and Reduction Reactions

This compound undergoes specific oxidation and reduction reactions to form various biologically relevant derivatives.

Oxidation Reactions: Selective oxidation of this compound is crucial for synthesizing uronic acids. As mentioned, oxidation at C6 using silica gel-supported sodium periodate (NaIO₄) in dichloromethane effectively produces D-Iduronic acid nih.gov. Catalytic oxidation in aqueous sulfuric acid can lead to the isomerization of this compound to D-sorbose via the Lobry de Bruyn–van Ekenstein transformation under acidic conditions .

Reduction Reactions: Reduction pathways are important for converting this compound into stable intermediates. Sodium borohydride (NaBH₄) in methanol can reduce this compound to its alditol derivative with over 95% efficiency . This reagent selectively targets the aldehyde group of sugars, converting them into primary alcohols (alditols or hexitols) vaia.com. Furthermore, selective C1 reduction of protected D-Iduronic acid using sodium borohydride at 0°C yields methyl D-Idonate .

Derivatization for Specific Biochemical Applications (e.g., 2-Amino-2-deoxy-1,3-dithioidoglycosides)

Derivatization of this compound is explored to create compounds with specific biochemical applications. Idose-type glycosides are known for their biological activities, including anticoagulant and anti-infection properties scite.airesearchgate.net. Thioglycosides, which possess enhanced stability against hydrolysis, are valuable in glycobiology and drug development scite.airesearchgate.net.

An efficient and stereoselective method has been developed for the synthesis of potential bioactive 2-amino-2-deoxy-1,3-dithioidoglycosides. This synthesis is achieved via organocatalysis involving sequential C3-Ferrier rearrangement and Michael addition of 3-O-acetyl-2-nitrogalactals scite.airesearchgate.netresearchgate.net. This unique thio-glycosylation protocol offers several advantages, including mild reaction conditions, excellent site- and stereoselectivity, good to excellent yields, broad substrate scope, atom economy, environmental friendliness, and scalability researchgate.netresearchgate.net. These compounds are significant for their potential applications in drug development and glycobiology scite.airesearchgate.net.

Synthesis of Orthogonally Protected D-Idopyranose

The synthesis of orthogonally protected D-Idopyranose is essential for complex oligosaccharide synthesis, allowing for selective deprotection and functionalization at different hydroxyl groups. A practical and scalable method has been developed to obtain orthogonally protected D-Idopyranose from D-galactose nih.govacs.orgacs.org. This method involves a key double inversion at O-2 and O-3 positions in a D-galactose derivative, proceeding regio- and stereoselectively through a 2,3-anhydrotalopyranoside intermediate nih.govacs.orgacs.org. The reaction with various alkoxides exclusively yields the 3-O-alkylidopyranoside, which can then be used to generate an orthogonally protected monosaccharide nih.govacs.orgacs.org. This process is scalable and requires minimal purification, making it suitable for producing building blocks for synthesizing β-D-idopyranose-containing oligosaccharides nih.govacs.org.

Enzymatic Synthesis and Biocatalysis Approaches for this compound Production

Enzymatic and biocatalytic methods offer alternative, often more environmentally friendly, routes for sugar production, but their application to this compound faces specific challenges.

Limitations of Xylose Isomerase for this compound Production

While enzymatic isomerization has revolutionized the availability of many rare sugars, the practical conversion of D-sorbose to this compound using xylose isomerase (also known as glucose isomerase, EC 5.3.1.5) is severely limited nih.govresearchgate.netacs.org. The primary limitation stems from the unfavorable equilibrium of the reaction, which strongly favors D-sorbose nih.govresearchgate.net. Specifically, the equilibrium ratio is approximately 97:3 in favor of D-sorbose, making it impractical to produce significant quantities of this compound through this enzymatic route nih.govresearchgate.net. This equilibrium constraint means that despite the enzyme's ability to catalyze the isomerization, the yield of this compound remains very low, rendering this approach unsuitable for large-scale production . Consequently, chemical synthesis remains the only viable method for producing this compound in substantial quantities .

Biological Significance and Metabolic Pathways of D Idose

D-Idose as a Constituent of Complex Biological Molecules

Incorporation into Glycosaminoglycans (GAGs)

Glycosaminoglycans (GAGs) are negatively charged heteropolysaccharides composed of repeating disaccharide units, which include hexosamine and hexuronic acid residues bibliotekanauki.pl. This compound itself is not directly incorporated into GAGs; rather, its oxidized derivative, L-iduronic acid, is a key component of these vital macromolecules ebi.ac.ukwikipedia.orgresearchgate.net.

L-iduronic acid is a major uronic acid component of dermatan sulfate (B86663) and heparin, and it is also present, albeit in minor amounts, in heparan sulfate ebi.ac.ukwikipedia.orgresearchgate.net. During the biosynthesis of GAGs, specifically heparan sulfate glycosaminoglycans (HSGAGs) and chondroitin (B13769445) sulfate glycosaminoglycans (CSGAGs), D-glucuronic acid is converted to L-iduronic acid by the action of C-5 uronyl epimerase oup.comwikipedia.org. This enzymatic epimerization is a critical step in shaping the final structure of these GAGs. Heparin, for instance, is a linear polysaccharide primarily composed of sulfated D-glucosamine and L-iduronic acid residues muni.cz. Heparan sulfate shares structural similarities with heparin but features a higher proportion of N-acetyl groups and fewer O- and N-sulfate groups nih.gov.

The presence of L-iduronic acid within GAGs, such as chondroitin/dermatan sulfate, significantly alters the properties of these polysaccharides. It confers a greater conformational flexibility to the polysaccharide chain, which enhances its binding potential with various proteins ebi.ac.ukresearchgate.netnih.gov. This conformational flexibility is crucial for the bioactivity of GAGs, particularly their anticoagulant effects, by allowing easier accessibility to target proteins researchgate.net.

L-iduronic acid in GAGs influences a multitude of cellular properties, including cell migration, proliferation, differentiation, and angiogenesis, as well as the regulation of cytokine and growth factor activities ebi.ac.uknih.gov. Furthermore, under pathological conditions such as wound healing, inflammation, and cancer, L-iduronic acid exhibits diverse regulatory functions ebi.ac.uknih.gov. For example, 2-O-sulfo-L-iduronic acid (IdoA2S), found in dermatan sulfate and heparan sulfate, has been shown to be important in inhibiting respiratory syncytial virus (RSV) infection in cell culture ebi.ac.ukwikipedia.org.

Role in Heparin and Heparan Sulfate Synthesis

Presence in Bacterial Polysaccharides (O-antigens)

This compound has been identified as a constituent of certain bacterial polysaccharides ontosight.ai. Notably, it is a component of the O-antigen in some gram-negative bacteria, such as Escherichia coli ontosight.ai. The presence of this compound in these bacterial surface structures is significant for the recognition and interaction of these molecules with other cells and proteins, playing a role in host-pathogen interactions ontosight.ai.

Enzymatic Interactions and Metabolism of this compound

The metabolism of this compound is distinct from that of more common sugars like D-glucose and D-galactose, reflecting its rare occurrence in nature . Its unique metabolic pathways offer potential insights into alternative cellular energy sources, particularly in conditions like tumor growth .

A key metabolic conversion involving this compound is its oxidation to form L-iduronic acid . This conversion is crucial for the biosynthesis of GAGs, where D-glucuronic acid is epimerized to L-iduronic acid by C-5 uronyl epimerase oup.comwikipedia.org.

This compound also acts as a substrate for aldose reductase, an enzyme involved in the polyol pathway. Research indicates that this compound exhibits comparable catalytic efficiency to D-glucose when acted upon by aldose reductase, with a lower Michaelis constant (K_M) value due to a higher concentration of its free aldehyde form compared to D-glucose . This suggests this compound can serve as an effective alternative substrate for studying aldose reductase kinetics .

Furthermore, studies have shown that this compound can interact with cellular glucose uptake pathways. It has been observed to inhibit glucose uptake in certain cancer cell lines, leading to a reduction in cell proliferation. This anti-proliferative effect is believed to operate through a thioredoxin-interacting protein (TXNIP)-independent pathway, suggesting a disruption of metabolic processes vital for cancer cell survival .

Given its rarity in natural abundance, this compound often necessitates synthetic routes for its study and application . The unique stereochemistry of this compound, including its C-5 epimeric relationship with D-glucose and C3 epimeric relationship with D-talose, contributes to its distinct biochemical roles ontosight.aipearson.comwikipedia.org.

Detailed Research Findings: Anti-Proliferative Activity of Rare Aldohexoses

Recent studies have explored the anti-proliferative activity of various rare aldohexoses, including this compound, against certain cancer cell lines. The data below illustrates the inhibitory effects of these compounds on MOLT-4F human leukemia cells at a concentration of 5 mM.

CompoundCell LineConcentration (mM)% Inhibition of Cell Proliferation
This compoundMOLT-4F560%
D-AlloseMOLT-4F546%
D-TaloseMOLT-4F5<20%
L-XyloseMOLT-4F5No activity

This comparative data highlights this compound's notable effectiveness against MOLT-4F cells at the tested concentration, surpassing that of D-Allose and other sugars .

Advanced Applications of D Idose and Its Derivatives in Research

Applications in Glycobiology and Glycomics Research

Glycobiology, the study of the biosynthesis, structure, function, and evolution of glycans and glycoconjugates, is a critical field for understanding numerous biological processes, including cellular recognition, signaling, and immune responses. citeab.comcenmed.comnih.gov Glycomics, a subfield of glycobiology, aims to identify the complete repertoire of glycans within a cell or organism. citeab.comnih.gov While glycans are structurally diverse and play key roles in biological functions bmrb.io, specific detailed research findings on the direct application of D-Idose or its derivatives as tools for elucidating glycan structures, studying cellular recognition and signaling pathways, or investigating carbohydrate-protein interactions are not extensively documented in the available literature.

The elucidation of glycan structures and functions is a complex endeavor, often employing advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography (LC). bmrb.iowikipedia.orgwikipedia.org These methods are crucial for understanding the intricate arrangements of monosaccharide units and their impact on biological activity. While this compound is a monosaccharide that can be incorporated into oligosaccharides, specific research detailing its direct use as a probe or standard for the elucidation of glycan structures and functions was not prominently found in the reviewed studies.

Glycans on cell surfaces are integral to cellular communication and physiological responses, acting as anchors for intercellular adhesion and receptor sites for various molecules, including antibodies, bacteria, and viruses. citeab.comwikipedia.orgsigmaaldrich.com Alterations in cell surface glycosylation patterns are associated with cellular differentiation, development, and disease. citeab.com Signaling pathways involving carbohydrates are critical for deciphering normal and diseased physiological processes. dsmz.de However, specific studies detailing the direct application of this compound or its derivatives in probing or modulating cellular recognition and signaling pathways were not extensively detailed in the available research.

Carbohydrate-protein interactions are fundamental to countless recognition, attachment, and signaling events in biology. nih.govfishersci.co.uk These interactions, which can range from stoichiometric to multivalent, are crucial for understanding processes like leukocyte homing, cell-cell adhesion, and viral infection. fishersci.co.uk Techniques such as NMR diffusion experiments and fluorescence polarization assays are employed to characterize these interactions, providing insights into binding affinities and sites. fishersci.co.ukfishersci.cafishersci.dklabsolu.ca While this compound is a component of complex carbohydrates that participate in such interactions, specific research findings on this compound or its derivatives being directly used as tools to investigate carbohydrate-protein interactions were not prominently featured in the reviewed studies.

This compound derivatives have found specific utility in the study of carbohydrate-carbohydrate interactions (CCIs). These interactions, often mediated by complexation with metal ions, are critical for cellular recognition and adhesion. nih.govlabsolu.camdpi.com Research has employed this compound derivatives in surface plasmon resonance (SPR) experiments to test theoretical postulates regarding the structural requirements of hydroxyl group arrangements in complex carbohydrates, such as Lex trisaccharides. nih.gov This demonstrates a direct application of this compound derivatives in understanding the molecular basis of CCIs.

Research on Carbohydrate-Protein Interactions

Pharmaceutical and Biomedical Research Potential

This compound (D-Ido) has shown promising anti-proliferative activity, particularly against human leukemia cell lines. A study evaluating the effects of various rare aldohexoses on human leukemia MOLT-4F cells and human prostate cancer DU-145 cells found that this compound significantly inhibited the proliferation of MOLT-4F cells. nih.govwikipedia.orgwikipedia.org

Detailed Research Findings: At a concentration of 5 mM, this compound inhibited the proliferation of MOLT-4F cells by 60%. This effect was comparable to that of D-Allose, another rare monosaccharide known for its anti-proliferative properties, which inhibited MOLT-4F cell proliferation by 46% at the same concentration. nih.govwikipedia.orgwikipedia.org Notably, this compound did not exhibit specific anti-proliferative activity against DU-145 prostate cancer cells at this concentration. nih.govwikipedia.orgwikipedia.org

Further investigation into the structure-activity relationship of this compound highlighted the importance of its aldose structure and the C-6 hydroxyl group for its anti-proliferative effect. Derivatives such as D-sorbose, 6-deoxy-D-Idose, and L-xylose did not show inhibitory activity against MOLT-4F cells at 5 mM, suggesting structural specificity for its biological activity. nih.govwikipedia.orgwikipedia.org

The mechanism underlying this compound's anti-proliferative activity appears to involve the inhibition of glucose uptake via a thioredoxin-interacting protein (TXNIP)-independent pathway. nih.govwikipedia.orgwikipedia.org This distinguishes it from D-Allose, which is known to induce TXNIP expression and inhibit glucose uptake through a TXNIP-dependent pathway. nih.govwikipedia.org

Table: Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F Human Leukemia Cells (5 mM Concentration)

CompoundCell Proliferation Inhibition (%)
This compound60
D-Allose46
D-SorboseNo inhibitory activity
6-deoxy-D-IdoseNo inhibitory activity
L-XyloseNo inhibitory activity

Immunomodulatory Effects and Pathway Modulation

Role in Chiral Catalysis and Asymmetric Synthesis

This compound plays a significant role in the field of chiral catalysis and asymmetric synthesis, particularly through its incorporation into macrocyclic structures. acs.orgresearchgate.netmdpi.comresearchgate.netmdpi.com Carbohydrate-based crown ethers, including those derived from this compound, represent a specialized class of chiral phase transfer catalysts. researchgate.netmdpi.comresearchgate.netmdpi.com These compounds are investigated for their ability to induce enantioselectivity in various chemical reactions, which is crucial for the synthesis of chirally pure compounds. acs.orgresearchgate.netmdpi.comresearchgate.netmdpi.com

This compound-Based Lariat (B8276320) Ethers and Crown Compounds

Research has involved the synthesis of this compound-based monoaza-15-crown-5 lariat ethers, often prepared from D-galactose as a starting material. researchgate.netmdpi.comresearchgate.net The efficiency of these D-Idopyranoside-based crown compounds has been investigated in asymmetric phase transfer reactions. researchgate.netmdpi.comresearchgate.net Studies have shown that the enantioselectivity achieved in these reactions is strongly influenced by several factors: the configuration of the anomeric center, the structure of the side arm attached to the nitrogen atom, and the specific structure of the substrate involved in the reaction. mdpi.com For instance, in liquid-liquid biphasic reactions, these this compound-based crown compounds have demonstrated enantioselectivities as high as 81% ee, while in solid-liquid phase systems, the highest asymmetric induction observed was 67% ee. mdpi.com This highlights their potential as effective catalysts in the precise synthesis of chiral molecules.

Enantioselective Reactions

This compound, a rare aldohexose, has emerged as a valuable chiral building block in the development of enantioselective catalysts, particularly its derivatives, for asymmetric synthesis. Research has demonstrated the utility of this compound in the construction of carbohydrate-based macrocycles, specifically monoaza-15-crown-5 lariat ethers, which function as enantioselective catalysts in phase transfer reactions. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies have shown that incorporating this compound into the monoaza-15-crown-5 structure yields catalysts capable of inducing significant enantioselectivity in asymmetric phase transfer reactions. For instance, in liquid-liquid biphasic reactions, these this compound-based crown compounds achieved a maximum enantioselectivity of 81% enantiomeric excess (ee). mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net In solid-liquid phase systems, the highest asymmetric induction observed was 67% ee. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

A key finding is that these this compound-based lariat ethers exhibit superior enantioselectivity compared to their D-glucose or D-galactose analogs, which typically show ≤75% ee in similar liquid-liquid phase transfer reactions. This enhanced performance is attributed, in part, to the unique conformational behavior of this compound and the influence of its axial hydroxyl groups, which are believed to enhance chiral recognition of substrates.

The enantiodiscrimination achieved by these catalysts is highly dependent on several structural factors, including the configuration of the anomeric center, the nature of the side arm attached to the nitrogen atom within the macrocycle, and the specific structure of the substrate undergoing the reaction. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The following table summarizes the observed enantioselectivity in asymmetric phase transfer reactions using this compound-based crown ethers:

Reaction SystemEnantioselectivity (ee)Reference
Liquid-liquid biphasic81% mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Solid-liquid phase67% mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Compared to D-glucose/D-galactose analogs (liquid-liquid)Superior (this compound: 81% vs. Analogs: ≤75%)

Methodological Approaches in D Idose Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the structural features and dynamic properties of D-Idose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation and conformational analysis of this compound. This compound exhibits significant conformational flexibility in solution, making NMR particularly critical for understanding its various forms and their interconversions. nih.govunimo.itacs.org

1D NMR experiments, including proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental data such as chemical shifts, signal multiplicities, and coupling constants. These parameters are essential for initial assignments of individual protons and carbons within the this compound molecule. mdpi.comemerypharma.com For instance, ¹H NMR spectra can reveal the anomeric proton signals, while ¹³C NMR provides information on the carbon backbone.

NMR investigations have specifically explored the solution composition and conformational preferences of this compound, highlighting its unique tautomeric equilibrium where the open-chain form can constitute a notable percentage, a characteristic less common among other aldohexoses. unimo.itacs.org Furthermore, combined NMR analyses and quantum molecular modeling have provided profound structural insights into the conformational flexibility of idose and its derivatives, including observations of ring inversion processes. nih.gov

Table 1: Representative NMR Spectroscopic Data for a this compound Derivative (Selected Signals)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H4.73d4.7H-1
¹H4.27d12.8H-6a
¹H4.16–4.07m-H-6b, H-2
¹³C100.24--C-1OMe
¹³C80.95--CH
¹³C69.26--C-6

Note: This table presents selected data from a specific this compound derivative and serves as an example of the detailed NMR information obtained in this compound research. mdpi.com

Infrared (IR) Spectroscopy

The "fingerprint" region, spanning approximately 1200-800 cm⁻¹, is particularly informative for carbohydrates. This region contains absorption bands corresponding to C-O and C-C stretching vibrations of the carbohydrate ring and its substituents, providing a unique spectral pattern that can help distinguish different monosaccharides. e-algae.orgnih.govresearchgate.net IR spectroscopy can also be employed for qualitative and quantitative analysis of carbohydrates by comparing the spectral profile of a sample to those of known standards. google.com Studies have demonstrated that factors such as the position of glycosidic linkages and the concentration of saccharides can influence their infrared spectroscopic characteristics. tandfonline.com

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, quantification, and isomer analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool in this compound research, widely utilized for assessing its purity and resolving its various isomeric forms. mdpi.comresearchgate.net HPLC methods are rigorously developed and validated to ensure the production and analysis of high-purity this compound, often achieving purities exceeding 99%. This is frequently confirmed by complementary techniques such as polarimetry, which verifies optical rotation.

The technique is particularly adept at separating and quantifying this compound isomers, a challenging task due to the compound's inherent conformational flexibility. mdpi.comresearchgate.net Achieving optimal resolution requires careful optimization of HPLC parameters, including the composition of the mobile phase (e.g., mixtures of acetonitrile (B52724) and water), column temperature, and flow rate. mdpi.comemu.ee For the analysis of sugars, HPLC systems commonly employ refractive index (RI) detectors, which are suitable for compounds like this compound that lack strong UV chromophores. emu.ee Method validation protocols typically involve evaluating key analytical performance parameters such as linearity, working range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and robustness of the analytical results. mdpi.comemu.ee

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a fast, cost-effective, and highly versatile separation technique routinely employed in the synthesis of this compound and its derivatives. mdpi.comsigmaaldrich.commercer.eduresearchgate.netitwreagents.com Its primary application in this context is to monitor the progress of chemical reactions. mercer.eduitwreagents.com

During the synthesis of this compound-based compounds, TLC allows researchers to quickly track the consumption of starting materials and the formation of desired products. For example, specific synthetic reactions involving this compound have been effectively monitored using TLC with appropriate solvent systems, such as hexane–ethyl acetate (B1210297) mixtures. mdpi.com TLC also provides a rapid qualitative assessment of sample purity at various stages of synthesis and during purification processes. mercer.edu After separation on the TLC plate, compounds can be visualized using ultraviolet (UV) light or by applying specific chromogenic derivatization reagents. The retention factor (Rf) values, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, aid in the identification of compounds and the assessment of their purity. sigmaaldrich.commercer.eduitwreagents.com Furthermore, TLC is invaluable for guiding larger-scale purification techniques, such as column chromatography, by indicating when the target compound has been successfully isolated from reaction mixtures. sigmaaldrich.comitwreagents.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are increasingly indispensable tools in this compound research, offering a powerful means to investigate its intricate conformational behavior and molecular interactions at an atomic level. kallipos.gramazon.com Given this compound's notable conformational flexibility in solution, which often includes a preference for boat or skew conformers in addition to traditional chair forms, computational studies are essential for predicting and understanding its dynamic properties. nih.gov

Quantum molecular modeling techniques, such as Density Functional Theory (DFT), are applied to explore the detailed structural parameters and conformational dynamics of this compound and its protected derivatives. nih.govacs.orgkallipos.gr These methods can provide insights into potential energy surfaces, vibrational analyses, and electronic properties, which are difficult to obtain solely through experimental means. kallipos.gr

Molecular dynamics (MD) simulations are widely employed to study the dynamic behavior, ring puckering, and conformational sampling of this compound and other hexopyranose monosaccharides in various environments, including aqueous solutions. acs.orgacs.org These simulations often rely on specialized force fields, such as the Drude polarizable force field or the CHARMM additive force field, which describe the interactions between atoms. acs.orgacs.org Recent advancements in force field parameterization have significantly enhanced the accuracy of simulations for this compound, particularly in correctly capturing its conformational preferences, such as the ¹C₄ conformation for α-idose. acs.org The validation of these computational models against experimental data, such as NMR J-coupling constants, is crucial to ensure their reliability and predictive power, thereby providing fundamental structural insights into the behavior of this compound. nih.govacs.org

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are indispensable tools for the precise elucidation of molecular structures and properties, particularly for complex carbohydrates like this compound. Methods such as Density Functional Theory (DFT) are widely utilized to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. acs.orgresearchgate.netfrontiersin.orgwindows.net These theoretical calculations aid in confirming the absolute configuration and conformational preferences of molecules, especially when experimental data are limited or ambiguous. researchgate.netfrontiersin.orgacs.org

For this compound, which possesses a unique arrangement of hydroxyl groups, quantum chemical calculations can help determine its preferred conformations in different environments. ontosight.ai Prior to performing these calculations, a thorough conformational analysis is crucial, as the accuracy of computed NMR parameters is highly sensitive to the molecular geometry and dynamic conformational changes. frontiersin.org The Gauge-Including Atomic Orbitals (GIAO) method, often combined with DFT, is frequently employed for accurate prediction of 13C NMR chemical shifts, providing vital data for structural assignments. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational dynamics and flexibility of biomolecules, including various sugars and their interactions in solution. mdpi.comnih.govresearchgate.net These simulations provide insights into the preferred conformations, the transitions between different conformational states, and the influence of the solvent environment on molecular flexibility. mdpi.comnih.govresearchgate.net For this compound, MD simulations can elucidate its dynamic behavior in aqueous solutions, revealing how its unique stereochemistry affects its conformational ensemble and the stability of its hemiacetal rings. researchgate.netrero.ch

Advanced MD techniques, such as enhanced conformational sampling algorithms (e.g., Temperature Replica-Exchange MD (T-REMD), Replica Exchange with Solute Tempering (REST), and Gaussian Accelerated MD (GaMD)), are often employed to overcome energy barriers and efficiently sample slow conformational transitions that are critical for understanding biological functions. mdpi.com By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can characterize the stability and flexibility of this compound and its potential interactions over time. nih.govnih.gov

In Silico Approaches for Ligand-Target Interactions

In silico approaches, such as molecular docking and pharmacophore modeling, are extensively used in drug discovery to predict and analyze ligand-target interactions. researchgate.netnih.govfrontiersin.orgarxiv.org These computational methods facilitate the identification of potential binding sites on target proteins, predict the binding modes of ligands, and estimate their binding affinities. frontiersin.orgarxiv.org The goal is to rationalize and optimize binding by understanding the complementarity between the ligand and the target structure. frontiersin.org

Given this compound's observed biological activities, in silico methods could be instrumental in investigating its specific interactions with various biological targets. For instance, molecular docking can predict how this compound might bind to enzymes or receptors, while molecular dynamics simulations can further refine these predictions by accounting for protein flexibility and the dynamic nature of the binding event. frontiersin.orgmdpi.com Such studies are crucial for elucidating the molecular mechanisms underlying this compound's biological effects and for potentially designing novel this compound derivatives with enhanced or specific activities. arxiv.org

Biological Assay Methodologies

Biological assays are fundamental for assessing the functional properties and biological activities of chemical compounds. These methodologies provide quantitative and qualitative data on how a substance interacts with living systems, ranging from enzymatic reactions to cellular responses and effects on whole organisms. researchgate.netnih.gov

Enzyme Activity Assays (e.g., Aldose Reductase)

Enzyme activity assays are crucial for understanding the interaction of compounds with specific enzymes. Aldose reductase (AR), an enzyme involved in the polyol pathway, is a significant target due to its implication in diabetic complications. tandfonline.commdpi.com Assays for aldose reductase typically involve monitoring the decrease in NADPH concentration at 340 nm, as NADPH is consumed during the reduction of substrates by the enzyme. tandfonline.commdpi.comunipi.itnih.gov

While D-glucose and DL-glyceraldehyde are common substrates for aldose reductase, L-Idose, a C-5 epimer of D-glucose, has been identified as an attractive alternative substrate for measuring AR activity. unipi.itunipi.it L-Idose is structurally very similar to D-glucose but exposes a significantly higher concentration of its free aldehyde form in solution (approximately 60 to 80-fold higher than D-glucose), which is more suitable for enzyme activity measurements and kinetic characterization. unipi.it This characteristic of L-Idose helps overcome the challenges associated with the low level of the free aldehyde in D-glucose solutions, which often necessitates high enzyme or substrate concentrations for accurate rate measurements. unipi.it However, direct evidence of this compound's activity as a substrate or inhibitor of aldose reductase was not found in the provided search results.

Cell Proliferation and Viability Assays (e.g., Cancer Cell Lines)

Cell proliferation and viability assays are widely employed to evaluate the cytotoxic or anti-proliferative effects of compounds on various cell lines, particularly cancer cell lines. reactionbiology.comijbs.com Common methodologies include CellTiter-Glo, MTT, and CyQUANT assays, which assess metabolic activity (e.g., ATP levels or tetrazolium dye reduction) or DNA content as indicators of viable cell numbers. reactionbiology.comijbs.com

Research has demonstrated that this compound exhibits significant anti-proliferative activity against certain human cancer cell lines. Specifically, this compound at a concentration of 5 mM inhibited the proliferation of human leukemia MOLT-4F cells by 60%. nih.govresearchgate.netnih.gov In contrast, this compound did not show significant anti-proliferative activity against the DU-145 human prostate cancer cell line at the same concentration. nih.govresearchgate.netnih.gov Structure-activity relationship studies suggest that the aldose structure and the C-6 hydroxyl group of this compound are crucial for its anti-proliferative activity. nih.govresearchgate.netnih.gov The mechanism underlying this activity appears to involve the inhibition of cellular glucose uptake through a thioredoxin-interacting protein (TXNIP)-independent pathway. nih.govresearchgate.netnih.gov

Table 1: Anti-Proliferative Activity of this compound on Human Cancer Cell Lines

Cell LineConcentration (mM)Proliferation Inhibition (%)Reference
MOLT-4F560 nih.govresearchgate.netnih.gov
DU-1455Not significant nih.govresearchgate.netnih.gov

Growth Inhibition Studies in Model Organisms (e.g., C. elegans)

In the context of rare aldohexoses, growth inhibition studies have been conducted using C. elegans. It has been reported that L-Idose, a C-5 epimer of D-glucose, along with D-allose and D-talose, showed considerable growth inhibitory effects against the nematode Caenorhabditis elegans under monoxenic conditions. nih.govresearchgate.netresearchgate.net While this compound was part of broader screenings of rare aldohexoses, specific significant growth inhibition data for this compound on C. elegans was not explicitly detailed in the provided search results, in contrast to the observed effects of L-Idose.

Q & A

Q. What search strategies identify high-quality studies on this compound in academic databases?

  • Methodological Answer : Use Boolean operators (e.g., "this compound AND (synthesis OR metabolism)") in PubMed, Web of Science, and Scopus. Filter results by methodological rigor (e.g., "controlled trial," "peer-reviewed"). Leverage citation network tools (e.g., Connected Papers) to map seminal works .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Idose
Reactant of Route 2
D-Idose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.